
5-Bromo-2-metil-2-penteno
Descripción general
Descripción
5-Bromo-2-methyl-2-pentene is an organic compound belonging to the class of alkenes. It is a colorless liquid with a strong odour, and is highly flammable. It has a molecular formula of C₅H₁₁Br and a molar mass of 150.06 g/mol. 5-Bromo-2-methyl-2-pentene is used in a variety of applications, including in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a reagent in laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis de Sesquiterpenoides
5-Bromo-2-metil-2-penteno: se utiliza como reactivo sintético en la formación de sesquiterpenoides . Estos son una clase de terpenos que constan de tres unidades de isopreno y tienen la fórmula molecular C15H24. Los sesquiterpenoides son conocidos por su amplia gama de actividades biológicas y se encuentran en productos naturales con diversas aplicaciones en medicina y agricultura.
Preparación de Compuestos Radiactivos
El compuesto se emplea en la preparación de geranil-3-14C, una versión radiactiva del geraniol . Esto es particularmente útil en estudios bioquímicos donde es necesario rastrear la incorporación de geraniol en otros compuestos o vías metabólicas.
Síntesis de Sesquiterpenoides Noveles
Los investigadores utilizan this compound en la síntesis de penifulvina A, que es un sesquiterpenoide con una estructura única de dioxa-fenestrano . Este compuesto ha sido estudiado por sus potenciales actividades biológicas.
Síntesis Orgánica
En la síntesis orgánica, este químico sirve como bloque de construcción para diversos compuestos orgánicos. Su reactividad permite la creación de moléculas más complejas que se pueden utilizar en posteriores transformaciones químicas .
Investigación Farmacológica
Si bien las aplicaciones farmacológicas específicas del this compound no se detallaron en los resultados de la búsqueda, los compuestos como éste a menudo se utilizan en el desarrollo de nuevos medicamentos y agentes terapéuticos. Pueden servir como intermediarios en la síntesis de moléculas con posibles efectos farmacológicos .
Ciencia de Materiales
En la ciencia de materiales, estos compuestos halogenados se pueden utilizar para modificar superficies o crear polímeros con propiedades particulares deseadas. El átomo de bromo en el this compound podría utilizarse para modificaciones químicas adicionales .
Investigación Bioquímica
El papel del compuesto en la investigación bioquímica a menudo implica su uso como precursor o intermedio en la síntesis de moléculas biológicamente activas. Su incorporación a estructuras más grandes puede ayudar a comprender los procesos biológicos y diseñar compuestos bioactivos .
Aplicaciones Industriales
Si bien la búsqueda no arrojó usos industriales específicos, los compuestos como el this compound son generalmente valiosos en la fabricación de productos químicos. Se pueden utilizar en la síntesis de diversos productos químicos industriales o como aditivos para mejorar el rendimiento del producto .
Safety and Hazards
5-Bromo-2-methyl-2-pentene is classified as a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, keeping away from sources of ignition, and taking measures to prevent the build up of electrostatic charge .
Mecanismo De Acción
Target of Action
5-Bromo-2-methyl-2-pentene is primarily used as a synthetic reagent
Mode of Action
As a synthetic reagent, 5-Bromo-2-methyl-2-pentene interacts with other compounds in chemical reactions. The bromine atom in the molecule is highly reactive and can participate in various types of chemical reactions, such as substitution or addition reactions, leading to the formation of new compounds .
Biochemical Pathways
5-Bromo-2-methyl-2-pentene is involved in the synthesis of sesquiterpenoids . Sesquiterpenoids are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. They play a diverse role in the biochemistry of plants and animals.
Result of Action
The primary result of the action of 5-Bromo-2-methyl-2-pentene is the formation of new compounds. For example, it has been used in the synthesis of geranlol-3-14C and penifulvin A, a sesquiterpenoid with a novel dioxa-fenestrane structure .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-methyl-2-pentene plays a significant role in biochemical reactions due to its reactivity and ability to form stable intermediates. It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. For instance, it is used in the synthesis of sesquiterpenoids, which are a class of terpenes that consist of three isoprene units and have various biological activities . The interactions of 5-Bromo-2-methyl-2-pentene with enzymes and proteins are primarily based on its ability to act as a synthetic reagent, enabling the formation of carbon-carbon bonds and other essential biochemical transformations .
Cellular Effects
The effects of 5-Bromo-2-methyl-2-pentene on various types of cells and cellular processes are not extensively documented. As a synthetic reagent, it is likely to influence cell function by participating in the synthesis of biologically active compounds. These compounds can affect cell signaling pathways, gene expression, and cellular metabolism. For example, sesquiterpenoids synthesized using 5-Bromo-2-methyl-2-pentene may interact with cellular receptors and enzymes, modulating various biochemical pathways .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-methyl-2-pentene involves its reactivity as a synthetic reagent. It can form stable intermediates that participate in various organic reactions, including the formation of carbon-carbon bonds. This reactivity is due to the presence of the bromine atom, which can act as a leaving group, facilitating nucleophilic substitution and elimination reactions . These reactions are essential for the synthesis of complex organic molecules, including sesquiterpenoids and other biologically active compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-2-pentene can change over time due to its stability and degradation. The compound is stable under standard storage conditions but may degrade when exposed to light, heat, or moisture . Long-term effects on cellular function have not been extensively studied, but it is essential to consider the stability and potential degradation products when using this compound in biochemical experiments .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-2-pentene at different dosages in animal models have not been well-documented. As with many synthetic reagents, it is crucial to determine the appropriate dosage to avoid toxic or adverse effects. High doses of 5-Bromo-2-methyl-2-pentene may lead to toxicity, affecting various physiological functions . Therefore, careful dosage optimization is necessary when using this compound in animal studies .
Metabolic Pathways
5-Bromo-2-methyl-2-pentene is involved in metabolic pathways that include the formation of sesquiterpenoids and other complex organic molecules. The compound interacts with enzymes and cofactors that facilitate these biochemical transformations . The metabolic flux and levels of metabolites may be influenced by the presence of 5-Bromo-2-methyl-2-pentene, affecting the overall metabolic pathways in which it participates .
Transport and Distribution
The transport and distribution of 5-Bromo-2-methyl-2-pentene within cells and tissues are not extensively documented. As a synthetic reagent, it is likely to be distributed based on its chemical properties, such as solubility and reactivity . The compound may interact with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
Its activity and function may be influenced by its localization within specific cellular compartments or organelles . Targeting signals or post-translational modifications may direct the compound to particular subcellular locations, affecting its biochemical interactions and overall activity .
Propiedades
IUPAC Name |
5-bromo-2-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXURIHDFUQNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177230 | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20104 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2270-59-9 | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2270-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 5-Bromo-2-methyl-2-pentene in organic synthesis?
A: 5-Bromo-2-methyl-2-pentene serves as a valuable starting material for synthesizing various complex molecules. Its structure, featuring a reactive bromoalkene moiety, allows for diverse chemical transformations. For instance, it's been used in the synthesis of farnesol [], a naturally occurring sesquiterpene alcohol, and (+/-)-Curcumene Ether [], a compound with potential biological activity.
Q2: Can you describe a key reaction involving 5-Bromo-2-methyl-2-pentene in the synthesis of farnesol?
A: In the synthesis of farnesol, a crucial step involves the reaction of 5-Bromo-2-methyl-2-pentene with magnesium to form a Grignard reagent. This Grignard reagent then reacts with diethyl oxalate to yield ethyl-2-oxo-6-methyl-5-heptenoate, a key intermediate in the multi-step synthesis [, ].
Q3: How is 5-Bromo-2-methyl-2-pentene used in the synthesis of spirocyclic compounds?
A: Researchers utilized 5-Bromo-2-methyl-2-pentene to create spirocyclic structures, specifically in the synthesis of 6-Hydroxy-1,1,6-trimethylspiro[4.5]decan-7-one, a potential patchouli odorant []. They achieved this by first converting 5-Bromo-2-methyl-2-pentene to 1-bromo-4-chloro-4-methylpentane. This compound then underwent a series of reactions, including spiroannulation with cyclohexanone, to ultimately yield the desired spirocyclic structure.
Q4: Are there any stereochemical considerations when using 5-Bromo-2-methyl-2-pentene in synthesis?
A: Yes, the double bond in 5-Bromo-2-methyl-2-pentene introduces the possibility of stereoisomers. This is evident in the synthesis of diastereoisomers of [1,8-14C]-α-bisabolol, where the reaction of a Grignard reagent derived from 5-Bromo-2-methyl-2-pentene with enantiomerically pure 4-acetyl-1-methyl-1-cyclohexene yielded distinct stereoisomers [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




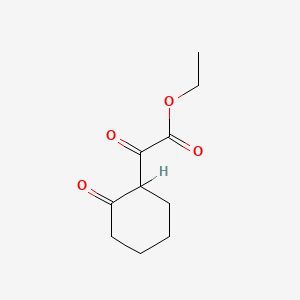

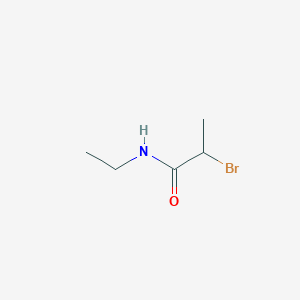

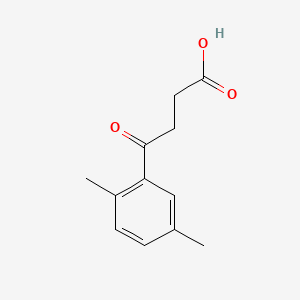
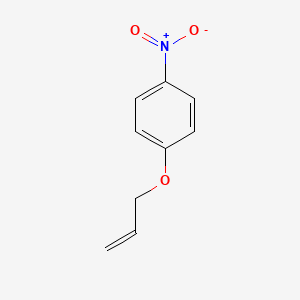

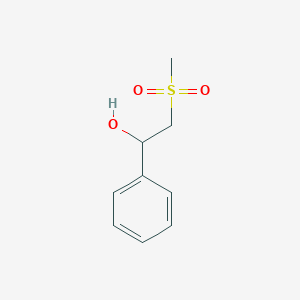

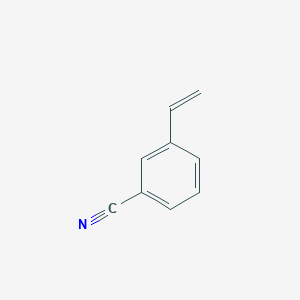
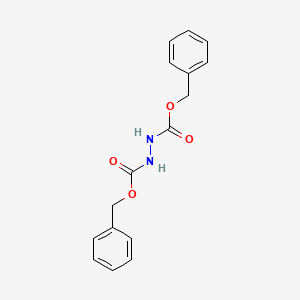
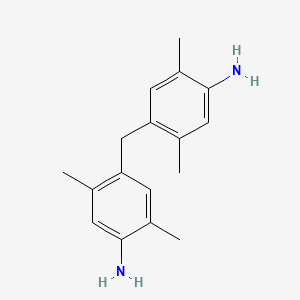
![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)